molecular formula C8H14Cl2N2S B6208059 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride CAS No. 2703781-63-7

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride

Cat. No.: B6208059
CAS No.: 2703781-63-7
M. Wt: 241.18 g/mol
InChI Key: VZQURSGMMCSFCO-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is a heterocyclic compound with the empirical formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring system, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde, followed by cyclization and subsequent methylation . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain synthetic and research applications where other compounds may not be as effective .

Properties

CAS No.

2703781-63-7

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride

InChI

InChI=1S/C8H12N2S.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h6H,2-4,9H2,1H3;2*1H

InChI Key

VZQURSGMMCSFCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)CC(CC2)N.Cl.Cl

Purity

95

Origin of Product

United States

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